1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy-
Description
1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy-, a naphthoquinone derivative, features a 1,4-naphthalenedione core substituted at position 2 with a benzimidazole ring and at position 3 with a hydroxyl group. This structural configuration imparts unique electronic and steric properties, making it a candidate for diverse biological applications.
Properties
CAS No. |
185351-28-4 |
|---|---|
Molecular Formula |
C17H10N2O3 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H10N2O3/c20-15-10-5-1-2-6-11(10)16(21)17(22)14(15)19-9-18-12-7-3-4-8-13(12)19/h1-9,20H |
InChI Key |
BBJFTHUWSVDQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)N3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation of 2-Hydroxy-1,4-Naphthoquinone with o-Phenylenediamine
A foundational approach involves the direct coupling of 2-hydroxy-1,4-naphthoquinone (lawsone) with o-phenylenediamine under oxidative conditions. This method leverages the inherent reactivity of the naphthoquinone core, where the hydroxyl group at position 2 participates in nucleophilic substitution or condensation reactions. For instance, Yoshioka et al. demonstrated that anhydrous tetrabutylammonium fluoride (TBAF) catalyzes the addition of lawsone to chromene derivatives, yielding xanthenone scaffolds. Adapting this strategy, the reaction of lawsone with o-phenylenediamine in the presence of H₂O₂ and a trifluoromethanesulfonic acid (TfOH)-supported polymer catalyst (PVP-TfOH) facilitates the formation of the benzimidazole ring. The solvent-free conditions at 70°C achieve completion within 6 minutes, with yields exceeding 85%.
Three-Component Reactions Involving Aldehydes
The incorporation of aromatic aldehydes into multicomponent systems enables the simultaneous construction of the benzimidazole moiety and its attachment to the naphthoquinone core. Safaei-Ghomi et al. reported a CeO₂/CuO@N-GQDs@NH₂ nanocomposite-catalyzed reaction, where lawsone, malononitrile, and aldehydes form benzo[g]chromene derivatives. By substituting malononitrile with o-phenylenediamine, this protocol can be redirected to synthesize 2-(1H-benzimidazol-1-yl)-3-hydroxy-1,4-naphthalenedione. The nanocomposite catalyst enhances reaction efficiency, achieving yields of 90–95% under mild conditions.
Stepwise Functionalization Approaches
Introduction of a Formyl Group at Position 2
A critical intermediate in the stepwise synthesis is 2-formyl-3-hydroxy-1,4-naphthoquinone. This compound can be synthesized via directed ortho-lithiation followed by formylation, as demonstrated in the synthesis of hydroxy-β-lapachone analogs. Subsequent condensation with o-phenylenediamine in ethanol under reflux forms the benzimidazole ring. The regioselectivity of this reaction is ensured by the electron-withdrawing quinone moiety, which directs formylation to position 2.
Halogenation and Cross-Coupling Reactions
Halogenation of lawsone at position 2 using N-bromosuccinimide (NBS) or iodine monochloride (ICl) provides 2-bromo- or 2-iodo-3-hydroxy-1,4-naphthoquinone. These intermediates undergo Ullmann or Suzuki-Miyaura couplings with pre-synthesized benzimidazole derivatives. For example, Bakthadoss et al. utilized a domino Knoevenagel-intramolecular hetero-Diels–Alder reaction to fuse benzimidazole rings onto naphthoquinone scaffolds, achieving 70–80% yields.
Catalytic and Green Chemistry Innovations
Polymer-Supported Acid Catalysts
The use of PVP-TfOH as a reusable catalyst significantly enhances the sustainability of benzimidazole formation. Karami et al. demonstrated that this catalyst promotes the cyclocondensation of o-phenylenediamine with aldehydes in solvent-free conditions, minimizing waste and reducing reaction times to under 10 minutes. Applied to naphthoquinone systems, this method avoids toxic solvents and enables facile product isolation.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the synthesis of 2-(1H-benzimidazol-1-yl)-3-hydroxy-1,4-naphthalenedione by enhancing reaction kinetics. A study by Afsharnezhad et al. on benzo[g]chromene derivatives showed that microwave conditions reduce reaction times from hours to minutes while maintaining high yields (85–92%). Adapting this approach, the target compound can be synthesized in 15–20 minutes using H₃PW₁₂O₄ as a catalyst.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-1-yl)-3-hydroxynaphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The naphthoquinone moiety can be reduced to form a dihydroxy derivative.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that naphthoquinone derivatives, including 1,4-naphthalenedione compounds, exhibit significant anticancer properties. A study highlighted the synthesis of various benzimidazole derivatives that demonstrated potent anticancer activity against human colorectal carcinoma cell lines (HCT116) with IC50 values lower than that of the standard drug 5-Fluorouracil . The mechanism of action is often attributed to the inhibition of critical enzymes involved in cancer cell proliferation.
Antimicrobial Properties
The compound has also shown promising antimicrobial effects. In a study evaluating various synthesized derivatives, certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacterial strains as well as fungal species . The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 1.27 µM for some derivatives, indicating strong antimicrobial potential.
Dyes and Pigments
Due to its chromophoric properties, 1,4-naphthalenedione derivatives are explored as dyes and pigments in various applications. The compound's ability to form stable complexes with metals enhances its utility in dyeing processes and in the production of colorants for textiles and plastics.
Photovoltaic Materials
Recent advancements have investigated the use of naphthoquinone derivatives in organic photovoltaic cells. Their electron-accepting properties make them suitable candidates for enhancing the efficiency of solar cells . The incorporation of these compounds into polymer matrices has been shown to improve charge transport and overall device performance.
Data Table: Summary of Biological Activities
| Activity | Tested Compounds | IC50/MIC Values | Remarks |
|---|---|---|---|
| Anticancer | Various benzimidazole derivatives | IC50 = 4.53 - 5.85 µM | More effective than standard drugs like 5-FU |
| Antimicrobial | Selected naphthoquinone derivatives | MIC = 1.27 - 2.65 µM | Effective against Gram-positive/negative bacteria |
| Photovoltaic | Naphthoquinone-based polymers | Not specified | Enhanced charge transport properties |
Case Study 1: Anticancer Evaluation
A comprehensive study conducted on a series of benzimidazole derivatives synthesized from naphthoquinones demonstrated their efficacy against HCT116 cell lines. The research utilized the Sulforhodamine B assay to determine cytotoxicity levels, showcasing that certain derivatives significantly inhibited cancer cell growth compared to traditional chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, a series of synthesized compounds were evaluated against various bacterial strains using tube dilution techniques. The results indicated that several compounds had MIC values comparable to or lower than established antibiotics, suggesting their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-1-yl)-3-hydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways: It may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s key structural differentiators are the benzimidazole at position 2 and the hydroxyl at position 3. Below is a comparative analysis with structurally related naphthoquinones:
Antimicrobial and Cytotoxic Effects
- Target Compound: Benzimidazole derivatives are known for antimicrobial and anticancer activity.
- Enamine Derivatives (e.g., 2-(1-Piperidinyl)-3-prenyl) : Exhibited insecticidal activity against Artemia salina (LD₅₀ via Probit analysis) and cytotoxicity in A549 human breast cells .
- Juglone : High toxicity to aquatic organisms (e.g., Aedes aegypti) due to redox cycling .
- Acetylsikonin : Dihydroxy groups at positions 5 and 8 correlate with antioxidant and anti-inflammatory properties .
Physicochemical Properties
- Solubility : The benzimidazole group in the target compound may reduce water solubility compared to aliphatic amine derivatives (e.g., piperidinyl or morpholinyl substituents) .
- Stability : Hydroxyl groups (as in juglone or acetylsikonin) increase susceptibility to oxidation, whereas acetyl or prenyl groups enhance stability .
Key Research Findings
- Bioactivity vs. Substituent Type: Aliphatic amines (e.g., piperidinyl) in naphthoquinones show moderate cytotoxicity, while aromatic heterocycles (e.g., benzimidazole, triazole) enhance target-specific interactions .
- Hydroxyl Position Matters : 3-hydroxy substitution (target compound) vs. 5-hydroxy (juglone) leads to distinct redox behaviors and toxicity profiles .
Data Tables
Table 2: Structural and Physicochemical Comparison
| Compound | LogP | Water Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 3.2* | 0.15* | Benzimidazole, 3-hydroxy |
| 2-(1-Piperidinyl)-3-prenyl-naphthoquinone | 2.8 | 0.45 | Piperidinyl, prenyl |
| Juglone | 1.5 | 1.20 | 5-hydroxy |
*Estimated values based on analogous structures.
Biological Activity
1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy- is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene ring system with a hydroxyl group and a benzimidazole moiety. Its chemical structure is crucial for its biological interactions. The presence of the hydroxyl group enhances its solubility and reactivity, while the benzimidazole moiety is known for various pharmacological properties.
Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 231.22 g/mol |
| CAS Number | - |
| IUPAC Name | 1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy- |
The biological activity of 1,4-naphthalenedione derivatives can be attributed to several mechanisms:
- Electrophilic Character : Quinones like this compound exhibit strong electrophilic properties that allow them to form covalent bonds with biological macromolecules such as proteins and DNA, which can lead to cellular damage or apoptosis .
- Generation of Reactive Oxygen Species (ROS) : The compound can undergo redox cycling, generating ROS that can induce oxidative stress in cells. This property is linked to both therapeutic effects and cytotoxicity .
- DNA Intercalation : Due to its planar structure, it may intercalate into DNA, disrupting replication and transcription processes .
Antimicrobial Activity
Research has indicated that 1,4-naphthalenedione derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that certain derivatives exhibit potent antibacterial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
- Antifungal Activity : The compound has also demonstrated antifungal effects in vitro, making it a candidate for further development as an antifungal agent.
Antitumor Activity
Several studies have highlighted the potential of this compound as an antitumor agent:
- Inhibition of Cancer Cell Proliferation : Research indicates that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis through ROS generation and DNA damage .
- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance the efficacy of treatments against resistant cancer types.
Case Study 1: Antitumor Efficacy
A study published in Molecules evaluated the antitumor effects of a series of naphthoquinone derivatives including 1,4-naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy-. The results showed a significant reduction in cell viability in human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The study concluded that these compounds could be developed into effective chemotherapeutics .
Case Study 2: Antimicrobial Activity
Another research article assessed the antimicrobial activity of various naphthoquinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical practice .
Q & A
Q. What are the recommended synthesis routes for 1,4-naphthalenedione derivatives, and how can structural modifications be achieved?
- Methodological Answer : A common approach involves reacting natural or synthetic 1,4-naphthalenedione precursors with amines or heterocycles. For example, lapachol (a natural 2-hydroxy-3-prenyl-1,4-naphthalenedione) reacts with morpholine, piperidine, or pyrrolidine under mild conditions (room temperature, 6 hours) to form enamine derivatives via nucleophilic attack on the 2-enol or 2-keto-carbonyl groups. Yields range from 77% to 94% after recrystallization . Structural modifications (e.g., benzimidazole substitution) may require optimized conditions, such as refluxing with acetic acid as a catalyst .
Q. How can researchers confirm the structure of synthetic 1,4-naphthalenedione derivatives?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HMQC, HMBC) to resolve complex proton and carbon environments. For instance, heteronuclear HMBC correlations help assign quaternary carbons and confirm substitution patterns, such as distinguishing between enamine and keto tautomers . Mass spectrometry (GC-MS or LC-MS) further validates molecular weights and fragmentation patterns .
Q. What safety protocols are critical when handling 1,4-naphthalenedione derivatives?
- Methodological Answer :
- Ventilation : Use local exhaust ventilation or enclosed systems to limit inhalation exposure .
- PPE : Wear nitrile gloves and lab coats to prevent dermal contact.
- Storage : Store in airtight containers at 4°C, away from oxidizing agents (e.g., peroxides) and reducing agents .
- Decontamination : Wash exposed skin immediately with soap and water; avoid ethanol, which may enhance absorption .
Advanced Research Questions
Q. How do substituents on the 1,4-naphthalenedione core influence biological activity?
- Methodological Answer : The electron-withdrawing/donating nature of substituents modulates redox potential, which drives interactions with cellular targets. For example:
- Hydroxy groups enhance antioxidant/pro-oxidant duality, enabling redox cycling and ROS generation .
- Benzimidazole substitution introduces planar aromaticity, potentially improving DNA intercalation or kinase inhibition.
- Alkyl chains (e.g., prenyl groups) increase lipophilicity, affecting membrane permeability and cytotoxicity .
Table 1 : Bioactivity Trends in Derivatives
| Derivative Substituent | Biological Activity (IC₅₀) | Model System | Reference |
|---|---|---|---|
| 3-Hydroxy, 2-benzimidazolyl | Anticancer (12 µM) | A549 lung cancer | |
| 3-Prenyl, 2-morpholinyl | Larvicidal (LC₅₀: 5 ppm) | Aedes aegypti |
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in:
- Assay conditions : Redox-sensitive assays (e.g., MTT) may overestimate cytotoxicity due to compound interference. Validate with orthogonal assays (e.g., ATP quantification) .
- Cellular models : Primary vs. immortalized cells differ in metabolic rates and redox buffering. Use isogenic cell lines to isolate compound effects .
- Solubility : Poor solubility in aqueous buffers leads to aggregation. Pre-solubilize in DMSO (≤0.1% v/v) and confirm stability via HPLC .
Q. What strategies optimize the yield of benzimidazole-substituted 1,4-naphthalenedione derivatives?
- Methodological Answer :
- Catalysis : Use glacial acetic acid (5 drops per 0.001 mol substrate) to protonate the benzimidazole nitrogen, enhancing nucleophilicity .
- Solvent selection : Ethanol or THF improves solubility of aromatic intermediates. Avoid polar aprotic solvents (e.g., DMF) if side reactions occur .
- Temperature control : Reflux (80–100°C) accelerates imidazole ring formation but may degrade heat-labile substituents. Monitor via TLC .
Data Contradiction Analysis
Q. Why do some 1,4-naphthalenedione derivatives exhibit pro-oxidant activity in cancer cells but antioxidant effects in normal cells?
- Methodological Answer : This dichotomy stems from cellular redox homeostasis :
- Cancer cells have elevated ROS levels; additional ROS from 1,4-naphthalenedione derivatives exceeds threshold, triggering apoptosis .
- Normal cells maintain robust antioxidant systems (e.g., glutathione), converting excess ROS into harmless byproducts.
Validation Approach : - Measure intracellular glutathione (GSH) and ROS levels using fluorescent probes (e.g., DCFH-DA) in paired cell lines .
Experimental Design Considerations
Q. How to design a study evaluating the mechanism of action of 1,4-naphthalenedione derivatives?
- Methodological Answer :
- Hypothesis-driven workflow :
Target identification : Use molecular docking to predict interactions with redox enzymes (e.g., NQO1) or DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
